6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid typically involves the methylation of indole derivatives followed by sulfonation. One common method includes the reaction of 1-methyl-1H-indole-2-carboxylic acid with sulfonating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfonation processes using sulfuric acid or other sulfonating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions include various sulfonated and methylated indole derivatives, which have significant applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in biological processes and potential therapeutic effects.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-indole-2-carboxylic acid: Similar in structure but lacks the sulfonic acid group.
6-Hydroxy-1H-indole-2-sulfonic acid: Similar but without the methyl group.
Uniqueness
6-Hydroxy-1-methyl-1H-indole-2-sulfonic acid is unique due to the presence of both the hydroxy and sulfonic acid groups, which confer distinct chemical and biological properties. This combination makes it particularly valuable in medicinal chemistry and industrial applications .
Eigenschaften
Molekularformel |
C9H9NO4S |
---|---|
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
6-hydroxy-1-methylindole-2-sulfonic acid |
InChI |
InChI=1S/C9H9NO4S/c1-10-8-5-7(11)3-2-6(8)4-9(10)15(12,13)14/h2-5,11H,1H3,(H,12,13,14) |
InChI-Schlüssel |
DKPDCIWNAFWJNO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=C1C=C(C=C2)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.